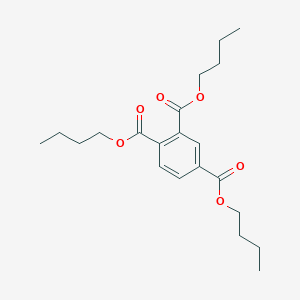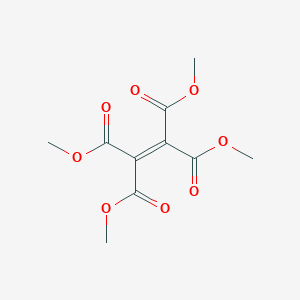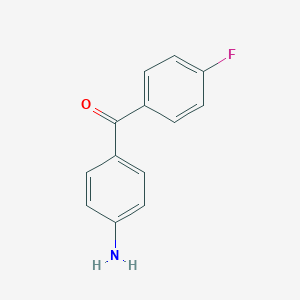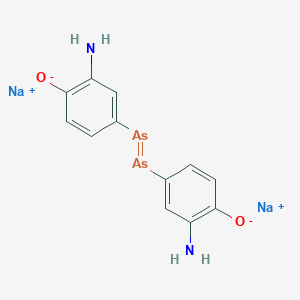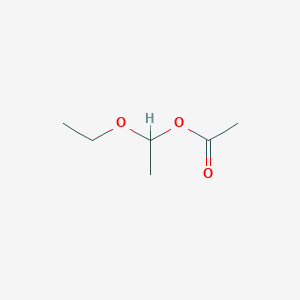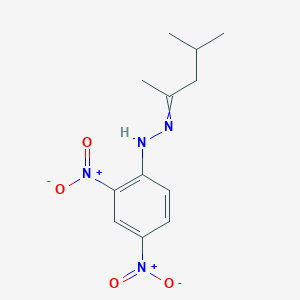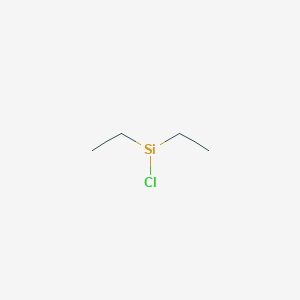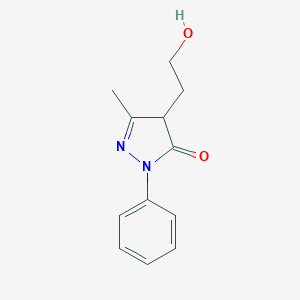
4-(2-Hydroxyethyl)-3-methyl-1-phenyl-2-pyrazolin-5-one
货号 B158816
CAS 编号:
10223-33-3
分子量: 218.25 g/mol
InChI 键: AVOONTISHAAFGN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within a molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include studying the compound’s reactivity, the conditions under which it reacts, and the products of its reactions .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, density, and chemical stability .科学研究应用
Application 1: Hydrogel Synthesis
- Summary of Application : “4-(2-Hydroxyethyl)-3-methyl-1-phenyl-2-pyrazolin-5-one” can be used in the synthesis of hydrogels. Hydrogels are synthesized from natural polymers, synthetic polymers, polymerizable synthetic monomers, and a combination of natural and synthetic polymers .
- Methods of Application : Synthesis of hydrogels involves physical, chemical, and hybrid bonding. The bonding is formed via different routes, such as solution casting, solution mixing, bulk polymerization, free radical mechanism, radiation method, and interpenetrating network formation .
- Results or Outcomes : The synthesized hydrogels have significant properties, such as mechanical strength, biocompatibility, biodegradability, swellability, and stimuli sensitivity. These properties are substantial for electrochemical and biomedical applications .
Application 2: Alzheimer’s Disease Research
- Summary of Application : “4-(2-Hydroxyethyl)-3-methyl-1-phenyl-2-pyrazolin-5-one” has been used in research related to Alzheimer’s disease (AD). Specifically, it has been used in studies investigating the disaggregation of amyloid-β (aβ) peptides, which aggregate into toxic oligomers, fibrils, and plaques central to the molecular pathogenesis of AD .
- Methods of Application : An electrochemical impedimetric immunosensor for aβ diagnostics was developed by immobilizing a specific anti-amyloid-β (aβ) antibody onto a self-assembled monolayer functionalized with a new interdigitated chain-shaped electrode .
- Results or Outcomes : The study found that the accumulation of aβ aggregates on the surface of the anti-aβ/SAM/ICE sensor has been extricated. The kinetic disaggregation rate k value of aβ aggregates was found to be 0.038 .
Application 3: Emulsion Polymers
- Summary of Application : “4-(2-Hydroxyethyl)-3-methyl-1-phenyl-2-pyrazolin-5-one” has dual functionality containing a polymerizable acrylic group and a terminal hydroxy group. It is used to make emulsion polymers .
- Methods of Application : The compound is combined with other monomers to create emulsion polymers .
- Results or Outcomes : The resultant resins are used in coatings, sealants, adhesives, elastomers, and other applications .
Application 4: Bioinspired Adhesives
- Summary of Application : “4-(2-Hydroxyethyl)-3-methyl-1-phenyl-2-pyrazolin-5-one” is used in the development of catechol-based bioinspired adhesives .
- Methods of Application : The strategy involves incorporating catechol moieties into polymeric backbones .
- Results or Outcomes : The adhesive properties of hydrogels have been investigated. The hydrogel with a feed monomer ratio of 1:1 at 0.3 mol.-% of MBA and DOPA displayed the highest rigidity and higher failure shear stress (greater adhesive properties) .
Application 5: Buffering Agent
- Summary of Application : “4-(2-Hydroxyethyl)-3-methyl-1-phenyl-2-pyrazolin-5-one” is a zwitterionic sulfonic acid buffering agent, commonly known as HEPES. It is widely used in cell culture, largely because it is better at maintaining physiological pH despite changes in carbon dioxide concentration (produced by aerobic respiration) when compared to bicarbonate buffers .
- Methods of Application : HEPES is added to the cell culture medium to maintain the pH level .
- Results or Outcomes : HEPES helps in maintaining the physiological pH of the cell culture medium, which is crucial for the growth and survival of the cells .
Application 6: Smart Hydrogels
- Summary of Application : “4-(2-Hydroxyethyl)-3-methyl-1-phenyl-2-pyrazolin-5-one” is used in the synthesis of smart hydrogels. These hydrogels exhibit excellent characteristics of reacting under different environmental conditions such as pH, temperature, light, electric field, and magnetic field as well as biological and chemical stimuli .
- Methods of Application : The synthesis involves preparing a stock solution of AAm and MBAAm in 4-(2-Hydroxyethyl)-3-methyl-1-phenyl-2-pyrazolin-5-one, followed by mixing N-(3-dimethyl aminopropyl acrylamide) (DMAPAAm) and N, N, N ′, N ′-tetramethylethylenediamine (TEMED) with the solution .
- Results or Outcomes : The resultant smart hydrogels have potential advantages and are drawing the attention of researchers for a wide range of applications, for instance, in designing biomedical, industrial, agricultural, electrical, healthcare, and hygienic products .
安全和危害
未来方向
属性
IUPAC Name |
4-(2-hydroxyethyl)-5-methyl-2-phenyl-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-9-11(7-8-15)12(16)14(13-9)10-5-3-2-4-6-10/h2-6,11,15H,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOONTISHAAFGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1CCO)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436541 |
Source


|
| Record name | 4-(2-HYDROXYETHYL)-3-METHYL-1-PHENYL-2-PYRAZOLIN-5-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Hydroxyethyl)-3-methyl-1-phenyl-2-pyrazolin-5-one | |
CAS RN |
10223-33-3 |
Source


|
| Record name | 4-(2-HYDROXYETHYL)-3-METHYL-1-PHENYL-2-PYRAZOLIN-5-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看
Methyl 3,5-bis(allyloxy)benzenecarboxylate
135710-38-2
Diazipine
135330-18-6
4-Bromophenyl isothiocyanate
1985-12-2

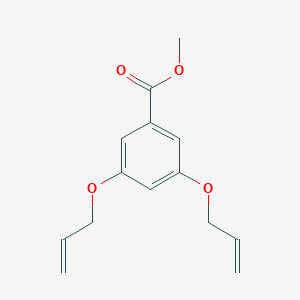
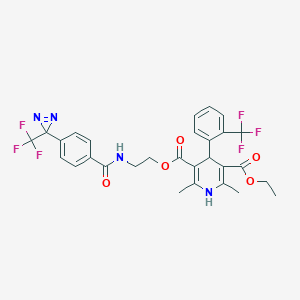
![2-Chloropyridazino[6,1-b]quinazolin-10-one](/img/structure/B158738.png)
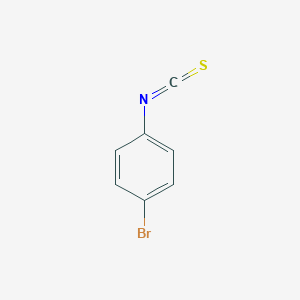
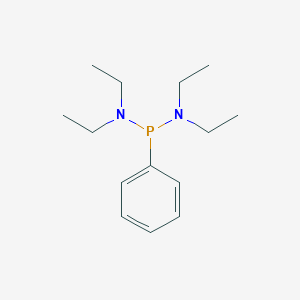
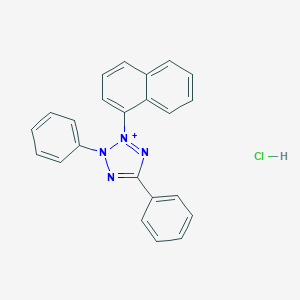
![6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B158745.png)
